N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxazepine ring, a carboxamide group, and a tetrahydrofuran ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazepine ring and the tetrahydrofuran ring will introduce rigidity into the structure, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the carboxamide group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Benzofuro[3,2-e]-1,4-diazepines : The synthesis process involves chloroacetylation of 2-acyl-3-aminobenzofuran and subsequent treatment to produce compounds with antimicrobial and anticonvulsant activities. This method highlights the potential for creating pharmacologically relevant derivatives using complex chemical structures similar to the specified compound (Basavaraja, Vaidya, & Chandrashekhar, 2008).
Design and Synthesis of Novel Antibacterial Agents : Novel analogs, through the synthesis involving carboxamide derivatives, showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This underscores the importance of the core structure in developing new antibacterial compounds (Palkar et al., 2017).
Highly Functionalised β-lactam and Thiazolidine-grafted Derivatives : The synthesis of these derivatives from similar complex molecules demonstrated significant antimicrobial activities against bacterial and fungal strains, illustrating the potential of such compounds in antimicrobial drug development (Babu, Pitchumani, & Ramesh, 2013).
Carbonic Anhydrase Inhibitors : A novel class of [1,4]oxazepine-based primary sulfonamides showed strong inhibition of human carbonic anhydrases, suggesting a route for the development of therapeutic agents targeting these enzymes (Sapegin et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its functionSimilar compounds have been found to inhibit parp1 through competitive binding at the enzyme’s active site .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . PARP1 plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP1-mediated repair .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to the accumulation of DNA damage in cells. This can lead to cell death, particularly in cancer cells that are more reliant on PARP1-mediated DNA repair .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-2,7,11H,3-6,8-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDZUODSHFJRQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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